molecular formula C33H68 B14687497 13-Methyldotriacontane CAS No. 35857-54-6

13-Methyldotriacontane

Cat. No.: B14687497
CAS No.: 35857-54-6
M. Wt: 464.9 g/mol
InChI Key: KDIOBJDKGGLUPU-UHFFFAOYSA-N
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Description

13-Methyldotriacontane is a long-chain hydrocarbon with the molecular formula C33H68. It is a branched alkane, specifically a methyl-substituted dotriacontane. This compound is part of a larger class of hydrocarbons known as alkanes, which are characterized by their single bonds and saturated carbon chains. The structure of this compound includes a methyl group attached to the 13th carbon of a 32-carbon chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 13-Methyldotriacontane typically involves the alkylation of a long-chain alkane with a methyl group. This can be achieved through various methods, including:

    Friedel-Crafts Alkylation: This method involves the use of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to facilitate the alkylation of a long-chain alkane with a methyl halide.

    Grignard Reaction: This method involves the reaction of a long-chain alkyl halide with a methyl Grignard reagent (CH3MgBr) to form the desired methyl-substituted alkane.

Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of long-chain alkenes or the oligomerization of smaller alkanes followed by selective methylation. These processes are typically carried out under high pressure and temperature conditions to achieve the desired product yield and purity.

Chemical Reactions Analysis

Types of Reactions: 13-Methyldotriacontane, like other alkanes, primarily undergoes reactions such as:

    Oxidation: This reaction involves the conversion of the alkane to alcohols, aldehydes, or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

    Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or heat, leading to the formation of haloalkanes.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of UV light or heat.

Major Products Formed:

    Oxidation: Alcohols, aldehydes, or carboxylic acids.

    Substitution: Haloalkanes (e.g., 13-chlorodotriacontane).

Scientific Research Applications

13-Methyldotriacontane has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 13-Methyldotriacontane is primarily related to its physical properties rather than specific biochemical interactions. As a long-chain hydrocarbon, it exhibits hydrophobic characteristics, making it useful in applications requiring water repellency and stability. In biological systems, it forms part of the lipid layer that protects and insulates organisms.

Comparison with Similar Compounds

Uniqueness: 13-Methyldotriacontane is unique due to the specific position of its methyl group, which can influence its physical properties and reactivity compared to other methyl-substituted dotriacontanes. This positional isomerism can affect its melting point, boiling point, and solubility, making it suitable for specific applications where these properties are critical.

Properties

CAS No.

35857-54-6

Molecular Formula

C33H68

Molecular Weight

464.9 g/mol

IUPAC Name

13-methyldotriacontane

InChI

InChI=1S/C33H68/c1-4-6-8-10-12-14-16-17-18-19-20-21-22-24-26-28-30-32-33(3)31-29-27-25-23-15-13-11-9-7-5-2/h33H,4-32H2,1-3H3

InChI Key

KDIOBJDKGGLUPU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(C)CCCCCCCCCCCC

Origin of Product

United States

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